6-(1H-Pyridin-2-one)pyridine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyridin-2-one)pyridine-2-boronic acid is an organoboron compound that features both a pyridin-2-one and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex salt, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyridin-2-one)pyridine-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a boronic ester or other oxidized forms.
Reduction: Reduction reactions can be used to modify the pyridine or pyridin-2-one moieties.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
6-(1H-Pyridin-2-one)pyridine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-boronic acid: This compound is structurally similar but lacks the pyridin-2-one moiety.
2-Pyridineboronic acid: Another similar compound that is used in similar types of reactions.
Uniqueness
6-(1H-Pyridin-2-one)pyridine-2-boronic acid is unique due to the presence of both pyridine and pyridin-2-one moieties, which can provide additional reactivity and selectivity in chemical reactions compared to simpler boronic acids .
Properties
Molecular Formula |
C10H9BN2O3 |
---|---|
Molecular Weight |
216.00 g/mol |
IUPAC Name |
[6-(2-oxopyridin-1-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C10H9BN2O3/c14-10-6-1-2-7-13(10)9-5-3-4-8(12-9)11(15)16/h1-7,15-16H |
InChI Key |
HMFAUTORYQQVOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CC=CC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.